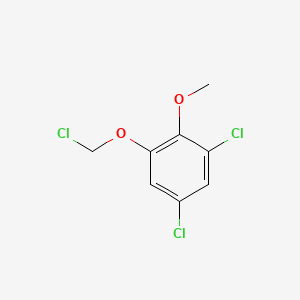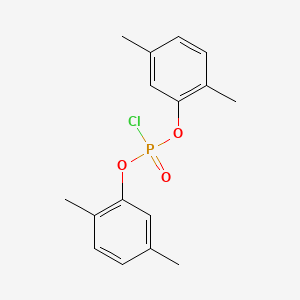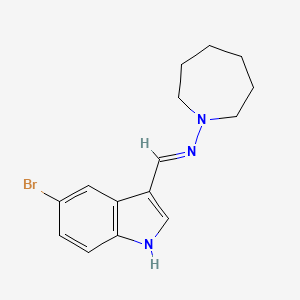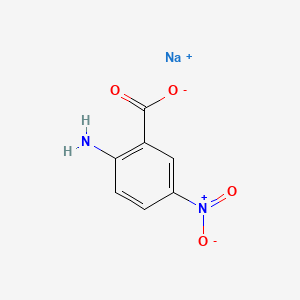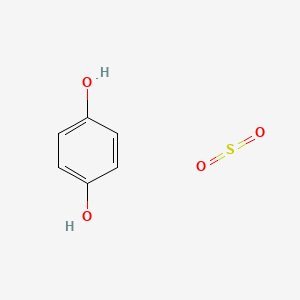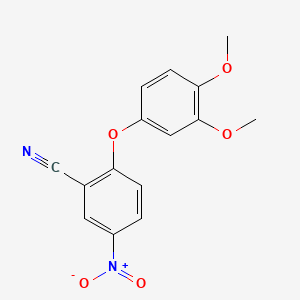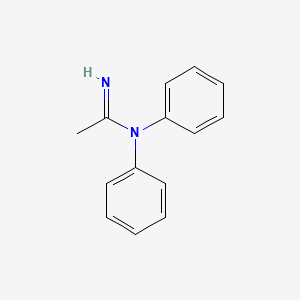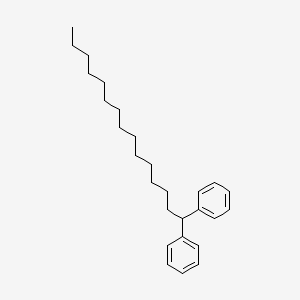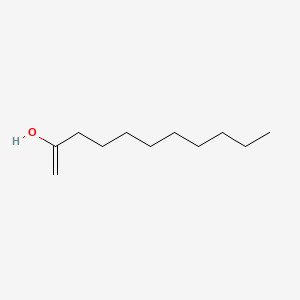
Simplexin, 22,23,24,25-tetradehydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Simplexin, 22,23,24,25-tetradehydro-: is a chemical compound known for its unique structure and properties. It is a derivative of simplexin, a diterpenoid compound, and is characterized by the presence of multiple double bonds in its structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Simplexin, 22,23,24,25-tetradehydro- involves multiple steps, starting from simple precursors. The process typically includes the formation of intermediate compounds through a series of reactions such as cyclization, oxidation, and dehydrogenation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product .
Industrial Production Methods: Industrial production of Simplexin, 22,23,24,25-tetradehydro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the compound from by-products and impurities .
化学反応の分析
Types of Reactions: Simplexin, 22,23,24,25-tetradehydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce more saturated compounds .
科学的研究の応用
Chemistry: In chemistry, Simplexin, 22,23,24,25-tetradehydro- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar diterpenoid compounds in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can interact with specific biological targets, making it a candidate for drug development .
Medicine: In medicine, Simplexin, 22,23,24,25-tetradehydro- is explored for its therapeutic potential. Its ability to modulate biological pathways and targets makes it a promising compound for developing new treatments for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of other complex molecules and as a precursor for producing various chemical products. Its unique properties make it valuable in the development of new materials and chemicals .
作用機序
The mechanism of action of Simplexin, 22,23,24,25-tetradehydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
類似化合物との比較
- Excoecariatoxin
- Terpenoid EA-I
- Other diterpenoid compounds
Comparison: Simplexin, 22,23,24,25-tetradehydro- is unique due to its specific structure and the presence of multiple double bonds. Compared to similar compounds like Excoecariatoxin and Terpenoid EA-I, it exhibits distinct chemical reactivity and biological activities. These differences make it a valuable compound for various research and industrial applications .
特性
CAS番号 |
92219-48-2 |
|---|---|
分子式 |
C30H40O8 |
分子量 |
528.6 g/mol |
IUPAC名 |
6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H40O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h10-14,19-21,23-25,31,33-34H,2,6-9,15-16H2,1,3-5H3/b11-10+,13-12+ |
InChIキー |
CZCPFHFUOUQBDL-AQASXUMVSA-N |
異性体SMILES |
CCCCC/C=C/C=C/C12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
正規SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


